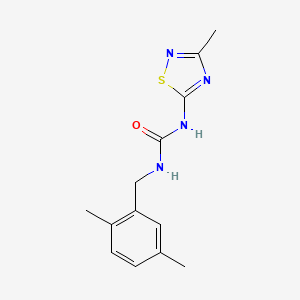![molecular formula C17H19ClN2O B5903442 N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine](/img/structure/B5903442.png)
N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine, also known as Cmpd-7, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine can reduce inflammation in animal models of inflammatory bowel disease and arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine is that it is relatively easy to synthesize and purify, making it accessible for use in laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine. One area of focus could be on further elucidating its mechanism of action, which could lead to the development of more effective drugs based on its structure. Additionally, studies could be conducted to investigate its potential use in treating other conditions, such as Alzheimer's disease or multiple sclerosis. Finally, research could be conducted to optimize the synthesis and purification methods for N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine, making it more accessible for use in laboratory experiments.
Méthodes De Synthèse
N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine can be synthesized using a multi-step process involving the reaction of 6-chloropyridine-3-carbaldehyde with 3-methoxybenzylamine, followed by reduction with sodium borohydride and condensation with propargyl bromide. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs to treat these conditions.
Propriétés
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-3-9-20(13-15-7-8-17(18)19-11-15)12-14-5-4-6-16(10-14)21-2/h3-8,10-11H,1,9,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNNNPXTDXZDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN(CC=C)CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-3-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)-N-[2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5903360.png)
![N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide](/img/structure/B5903374.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B5903376.png)


![1-(2-amino-2-oxoethyl)-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)piperidine-3-carboxamide](/img/structure/B5903406.png)
![N-ethyl-3,5-difluoro-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B5903410.png)
![1-(4-{[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5903413.png)
![3-(3-{[(3-morpholin-4-ylpropyl)amino]methyl}-1H-indol-1-yl)propanamide](/img/structure/B5903420.png)
![N,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5903421.png)
![[2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol](/img/structure/B5903436.png)

![N-cyclopropyl-1-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5903451.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}propanamide](/img/structure/B5903455.png)